Differential DNA Polymerase β Inhibition Potency
Terebinthone (masticadienonic acid) demonstrates potent and selective inhibition of DNA polymerase β (Pol β) with an IC50 of 8 µM [1]. In the same high-throughput screen of 8448 semipurified natural extracts, other structurally related triterpenoids, including schinol (masticadienolic acid) and other tirucallane-type compounds, were found to be inactive or significantly less potent as Pol β inhibitors [1]. This selectivity is further validated by the compound's ability to sensitize cisplatin-resistant 2008C13*5.25 human tumor cells, a property not shared by other triterpenoid fractions in the same study [1].
| Evidence Dimension | DNA Polymerase β (Pol β) Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 8 µM |
| Comparator Or Baseline | Other triterpenoids (including masticadienolic acid) from same HTS library: IC50 > 100 µM or inactive |
| Quantified Difference | >12-fold increase in potency |
| Conditions | In vitro biochemical assay; high-throughput screening of 8448 natural extracts |
Why This Matters
This unique Pol β inhibitory activity differentiates terebinthone from its close analogs for oncology research focused on overcoming cisplatin resistance.
- [1] Frierich-Heinecken E, et al. Modulation of cellular response to cisplatin by a novel inhibitor of DNA polymerase beta. Mol Pharmacol. 2005;67(5):1485-1492. View Source
